Lactulose

Übersicht

Beschreibung

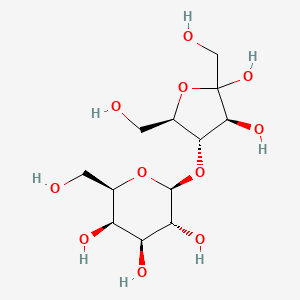

Lactulose is a synthetic disaccharide composed of one molecule of galactose and one molecule of fructose. It is primarily used in the treatment of constipation and hepatic encephalopathy. This compound was first synthesized in 1929 and has been used medically since the 1950s. It is classified as an osmotic laxative and is on the World Health Organization’s List of Essential Medicines .

Vorbereitungsmethoden

Lactulose can be synthesized through both chemical and enzymatic methods.

Chemical Synthesis: The traditional method involves the isomerization of lactose under alkaline conditions, often using boric acid as a catalyst. This process can produce undesirable by-products and requires extensive purification steps .

Enzymatic Synthesis: A more environmentally friendly method involves the enzymatic conversion of lactose to this compound using β-galactosidase or cellobiose 2-epimerase. This method is simpler and safer compared to the chemical route .

Analyse Chemischer Reaktionen

Lactulose undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized to produce various organic acids. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of this compound can yield sugar alcohols. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: this compound can undergo substitution reactions where one of its hydroxyl groups is replaced by another functional group. Acidic or basic conditions can facilitate these reactions.

Major Products: The major products formed from these reactions include lactic acid, formic acid, and various sugar alcohols .

Wissenschaftliche Forschungsanwendungen

Medical Uses

1.1 Treatment of Constipation

Lactulose is widely recognized as an effective laxative for treating chronic constipation. It works by increasing osmotic pressure in the colon, leading to increased water retention and softer stools. Clinical studies have demonstrated that this compound significantly increases the frequency of bowel movements compared to control substances like glucose syrup. In a double-blind study involving elderly patients, this compound resulted in a greater mean number of bowel movements per day and fewer fecal impactions compared to glucose .

1.2 Management of Hepatic Encephalopathy

This compound is also utilized in the management of hepatic encephalopathy (HE), a condition that arises from liver dysfunction leading to elevated blood ammonia levels. This compound helps reduce ammonia absorption in the intestine, thereby decreasing blood ammonia levels by 25% to 50% . A systematic review indicated that patients treated with this compound exhibited significant reductions in HE symptoms and improved outcomes compared to controls .

1.3 Prebiotic Effects

Recent studies suggest that this compound may act as a prebiotic, promoting the growth of beneficial gut bacteria while inhibiting pathogenic species. This effect has implications for metabolic health, including potential benefits in managing diabetes and chronic kidney disease (CKD). In a trial with CKD patients, this compound administration resulted in reduced levels of nitrogenous waste products, indicating its potential role in kidney health .

Nutritional Applications

2.1 Bowel Preparation for Medical Procedures

This compound is increasingly used as an oral solution for bowel cleansing prior to medical procedures such as colonoscopy. A comparative study showed that this compound provided superior bowel cleansing compared to polyethylene glycol (PEG), with higher Boston Bowel Preparation Scale scores indicating better cleansing quality across all segments of the colon . Additionally, patient satisfaction ratings were significantly higher for those receiving this compound.

2.2 Infant Nutrition

This compound is being explored as an ingredient in infant formulas due to its non-absorbable nature and potential benefits for gut health. It mimics some properties of human milk oligosaccharides (HMOs), which are known to support infant immunity and gut microbiota development . The addition of this compound to infant formulas could enhance their nutritional profile, although further research is needed to establish safety and efficacy.

Innovative Research Applications

3.1 Biosensor Development

Recent advancements have led to the engineering of biosensors based on this compound metabolism. A study demonstrated the successful creation of a whole-cell biosensor capable of high-throughput screening for this compound production strains, showcasing its potential applications in biotechnology and metabolic engineering . This innovation opens avenues for more efficient production processes in various industries.

Case Studies

Wirkmechanismus

Lactulose passes through the stomach and small intestine without being digested or absorbed. In the colon, it is fermented by saccharolytic bacteria into organic acids such as lactic acid and acetic acid. These acids lower the pH of the colon, which inhibits the diffusion of ammonia into the blood and promotes its conversion to ammonium. This process helps reduce blood ammonia levels, particularly in patients with hepatic encephalopathy .

Vergleich Mit ähnlichen Verbindungen

Lactulose is often compared with other disaccharides such as lactose, sucrose, and maltose:

Lactose: Lactose is a naturally occurring disaccharide composed of glucose and galactose. Unlike this compound, it is readily absorbed in the small intestine .

Sucrose: Sucrose is composed of glucose and fructose. It is widely used as a sweetener and does not have the prebiotic properties of this compound .

Maltose: Maltose consists of two glucose molecules. It is less commonly used in medical applications compared to this compound .

This compound’s unique ability to act as a prebiotic and its effectiveness in treating hepatic encephalopathy and constipation make it distinct from these other disaccharides .

Eigenschaften

Key on ui mechanism of action |

Lactulose is a synthetic disaccharide derivative of lactose that consists of one molecule of galactose and one molecule of fructose. Saccharolytic bacteria present in the large intestine subsequently break the substance down into organic acids like lactic acid and small amounts of formic and acetic acids. Such resultant volatile fatty acid metabolites, in combination with hydrogen and methane that is also generated consequently enhance intraluminal gas formation, peristaltic gut motility, and elicit an osmotic effect that facilitates an increase in the water content of stool as well as associated stool softening. All of these actions ultimately assist in facilitating and increasing the frequency of bowel movements in patients experiencing constipation, although it may take 24 to 48 hours after using the medication for this laxative effect to become evident. At the same time, the formation of such acids via the metabolism of lactulose by colonic bacteria also acidifies the contents of the colon, thereby contributing to the treatment of portal-systemic encephalopathy (PSE). As one of the principal features of PSE involves the accumulation of nitrogenous waste products like ammonia in the systemic circulation, a state in which the colonic contents become more acidic than blood allows ammonia in the circulation to diffuse into the colon.. Furthermore, ammonia that diffuses into the acidic colon is ionized to ammonium ions that are incapable of being absorbed back into the blood. These effects, combined with the laxative action of lactulose facilitates the excretion of excess ammonia. And finally, it is also believed that an acidic colonic environment results in the elimination of urease-producing bacteria that contribute to the formation of ammonia while surviving colonic bacteria use up any trapped ammonia in the colon as a source of nitrogen for protein synthesis. |

|---|---|

CAS-Nummer |

4618-18-2 |

Molekularformel |

C12H22O11 |

Molekulargewicht |

342.30 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6R)-2-[(2R,4S,5R)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8+,9?,10+,11+,12-/m1/s1 |

InChI-Schlüssel |

JCQLYHFGKNRPGE-DJYZFUSFSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O |

Isomerische SMILES |

C([C@@H]1[C@@H]([C@@H]([C@@H]([C@@H](O1)OC2[C@H](O[C@@]([C@H]2O)(CO)O)CO)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O |

Aussehen |

Solid powder |

melting_point |

169 °C |

Key on ui other cas no. |

58166-24-8 58166-25-9 4618-18-2 |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in cold water, hot water. Solubility in water: 76.4% @ 30 deg. C |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Lactulose; Cholac; Generlac; Consulose; BRN 0093773; BRN-0093773; BRN0093773 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.